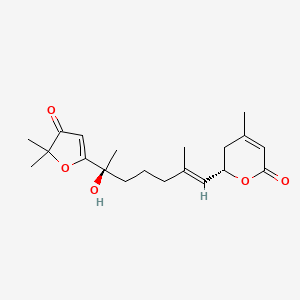
Nemoralisin C
Descripción general
Descripción
Nemoralisin C is a chain-like diterpenoid that can be isolated from the fruits of A. grandifolia .
Synthesis Analysis
Nemoralisin C, along with other acyclic diterpenoids named Aphanamixins A-F, were isolated from the stem bark of Aphanamixis polystachya . Their structures were established through a comprehensive analysis of NMR spectroscopic data and high-resolution mass spectrometric data .
Molecular Structure Analysis
The molecular formula of Nemoralisin C is C20H28O5 . The structure was established through a comprehensive analysis of NMR spectroscopic data and high-resolution mass spectrometric data .
Aplicaciones Científicas De Investigación
Antiproliferative Activity in Cancer Research
Nemoralisin C has been studied for its potential antiproliferative effects against various cancer cell lines. It exhibits weak cytotoxicities with IC50 values greater than 10 µM . This suggests that while Nemoralisin C may not be potent as a standalone anticancer agent, it could be a valuable compound for further modifications and studies in combination therapies.
Mecanismo De Acción
Target of Action
Nemoralisin C is a chain-like diterpenoid
Mode of Action
It’s known that Nemoralisin C shows antiproliferative activity against HepG2, AGS, MCF-7, and A-549 cancer cell lines . The exact mechanism of this interaction and the resulting changes at the molecular level are yet to be fully understood.
Biochemical Pathways
It’s known that Nemoralisin C has antiproliferative activity against certain cancer cell lines , suggesting it may influence pathways related to cell proliferation and growth
Result of Action
Nemoralisin C has been found to exhibit antiproliferative activity against HepG2, AGS, MCF-7, and A-549 cancer cell lines . This suggests that the compound may inhibit cell growth and proliferation in these cell lines.
Propiedades
IUPAC Name |
(2S)-2-[(E,6S)-6-(5,5-dimethyl-4-oxofuran-2-yl)-6-hydroxy-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-13(9-15-10-14(2)11-18(22)24-15)7-6-8-20(5,23)17-12-16(21)19(3,4)25-17/h9,11-12,15,23H,6-8,10H2,1-5H3/b13-9+/t15-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEONHJMPXMLIV-TWSSUNLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(C1)C=C(C)CCCC(C)(C2=CC(=O)C(O2)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)O[C@@H](C1)/C=C(\C)/CCC[C@@](C)(C2=CC(=O)C(O2)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nemoralisin C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of discovering new acyclic diterpenoids like Aphanamixins A-F?
A: Acyclic diterpenoids are a relatively rare class of natural products. The isolation of six new members, Aphanamixins A-F, from the stem bark of Aphanamixis polystachya represents a significant finding. [] This discovery expands the chemical diversity of known acyclic diterpenoids and provides new chemical entities for further biological investigation.
Q2: What methods were used to determine the structures of Aphanamixins A-F?
A: The researchers employed a combination of spectroscopic techniques to elucidate the structures of Aphanamixins A-F. These techniques included Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). [, ] NMR data, including 1H and 13C NMR, provided crucial information about the connectivity and environments of the hydrogen and carbon atoms in the molecules. HRMS data confirmed the molecular formulas of the compounds. Furthermore, the absolute configurations of the stereocenters in Aphanamixins A-F were determined using a combination of chemical derivatization with chiral auxiliary α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) and circular dichroism (CD) spectroscopy. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



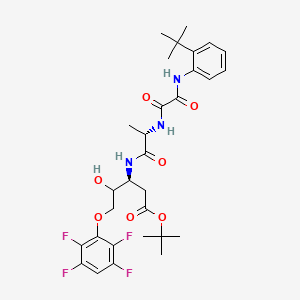
![(2S)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1513287.png)
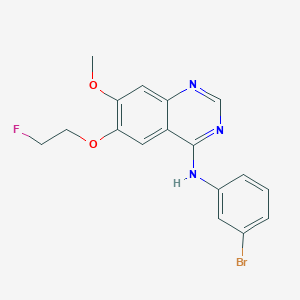
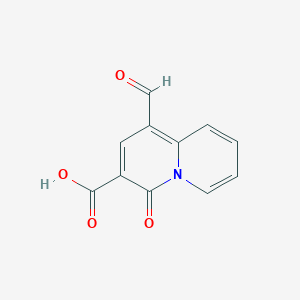


![8-Iodo-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid ethyl ester](/img/structure/B1513307.png)

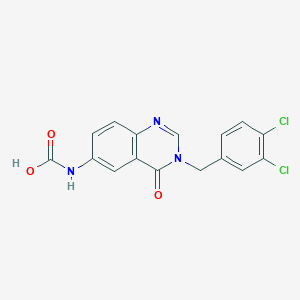
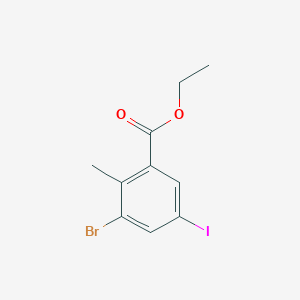

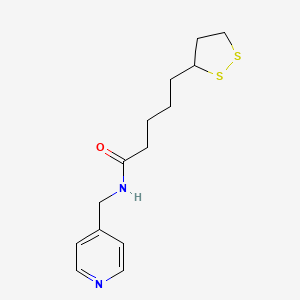
![2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1513329.png)
